4(3H)-Quinazolinone, 2-(2-oxo-2-(3-pyridinyl)ethyl)-3-phenyl-
Description
4(3H)-Quinazolinone derivatives are nitrogen-containing heterocyclic compounds recognized for their broad-spectrum biological activities, including antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties . The specific compound 2-(2-oxo-2-(3-pyridinyl)ethyl)-3-phenyl-4(3H)-quinazolinone features a 3-phenyl group at position 3 and a 2-(3-pyridinyl)ethylketone substituent at position 2.
Properties
CAS No. |
73283-26-8 |
|---|---|
Molecular Formula |
C21H15N3O2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-(2-oxo-2-pyridin-3-ylethyl)-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C21H15N3O2/c25-19(15-7-6-12-22-14-15)13-20-23-18-11-5-4-10-17(18)21(26)24(20)16-8-2-1-3-9-16/h1-12,14H,13H2 |
InChI Key |
HBEKILAOOXSAOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)CC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of substituted quinazolinones like the target compound generally involves:
- Construction of the quinazolinone core from anthranilic acid derivatives.
- Introduction of substituents at the 2- and 3-positions via nucleophilic substitution or condensation reactions.
- Use of appropriate catalysts and solvents or solvent-free conditions to optimize yield and reaction time.
Stepwise Synthesis from Anthranilic Acid Derivatives
A representative method reported involves the following steps:
Formation of 2-chloromethyl benzo[d]oxazin-4-one intermediate
Anthranilic acid is reacted with chloroacetyl chloride in the presence of triethylamine at room temperature in dichloromethane to yield 2-chloromethyl benzo[d]oxazin-4-one.Substitution with aniline derivative
The intermediate is then treated with aniline or substituted aniline (in this case, 3-phenylaniline) in refluxing pyridine for 5–6 hours to afford 2-(chloromethyl)-3-phenylquinazolin-4(3H)-one.Nucleophilic substitution with 3-pyridinyl-containing nucleophile
The 2-(chloromethyl)quinazolinone is reacted with a nucleophile containing the 3-pyridinyl group (such as 3-pyridinyl ethyl ketone or equivalent) in the presence of potassium carbonate and potassium iodide in refluxing acetonitrile for 90–120 minutes to introduce the 2-(2-oxo-2-(3-pyridinyl)ethyl) substituent.Isolation and purification
The product is extracted with ethyl acetate, washed, dried, and purified by distillation or recrystallization.
This sequence is summarized in the following table:
Solvent-Free Preparation Method
An eco-friendly alternative involves solvent-free synthesis using polyethylene glycol 400 (PEG-400) as a phase transfer catalyst and grinding in a mortar and pestle at room temperature:
- The powdered potassium carbonate, potassium iodide, PEG-400, and the nucleophile (ethyl piperidine-4-carboxylate analogues or similar) are mixed and ground.
- The quinazolinone intermediate is added and ground further for 7–15 minutes.
- The reaction progress is monitored by thin-layer chromatography.
- After completion, the mixture is treated with ice-cold water and the product is isolated.
This method offers advantages such as:
- Avoidance of organic solvents
- Shorter reaction times
- High yields
- Operational simplicity and environmental friendliness
Analytical and Spectral Characterization
The synthesized compounds, including the target quinazolinone, are characterized by:
- Melting point determination using open capillaries.
- Infrared spectroscopy (IR) to confirm functional groups.
- Proton nuclear magnetic resonance (1H NMR) for structural elucidation.
- Mass spectrometry (MS) for molecular weight confirmation.
- Thin-layer chromatography (TLC) to monitor reaction progress.
These methods confirm the successful substitution at the 2- and 3-positions of the quinazolinone nucleus.
Comparative Analysis of Preparation Methods
| Parameter | Solution Phase Synthesis | Solvent-Free Synthesis (PEG-400) |
|---|---|---|
| Reaction Medium | Acetonitrile, Pyridine, Dichloromethane | No organic solvent, PEG-400 as catalyst |
| Temperature | Reflux (~80°C) | Room temperature |
| Reaction Time | 90–120 minutes (nucleophilic substitution step) | 7–15 minutes |
| Environmental Impact | Use of organic solvents | Eco-friendly, solvent-free |
| Operational Simplicity | Requires heating and solvent handling | Simple grinding, no heating |
| Yield | High | High |
| Scalability | Good | Potentially good, but requires optimization |
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 2-(2-oxo-2-(3-pyridinyl)ethyl)-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinazolinone derivatives with additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Pyridinyl ethyl halides, benzoyl chloride, Lewis acids, basic conditions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their biological activities.
Scientific Research Applications
Biological Activities
Research has identified several key biological activities associated with this compound:
- Anticancer Activity : Quinazolinones, including this compound, have been studied for their potential in cancer treatment. They exhibit cytotoxic effects against various cancer cell lines, suggesting a mechanism that may involve the inhibition of specific enzymes or pathways critical to cancer cell survival.
- Antimicrobial Properties : Compounds within this class have shown activity against a range of microbial pathogens. The presence of the pyridine moiety enhances interaction with microbial targets, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Some derivatives of quinazolinones have demonstrated anti-inflammatory properties, potentially useful in treating inflammatory diseases .
- Neuroprotective Effects : Preliminary studies suggest that quinazolinone derivatives may offer neuroprotective benefits, providing a basis for exploring their use in neurodegenerative conditions like Alzheimer's disease.
Synthetic Pathways
The synthesis of 4(3H)-Quinazolinone, 2-(2-oxo-2-(3-pyridinyl)ethyl)-3-phenyl- typically involves multi-step synthetic routes that allow for the introduction of various substituents to optimize biological activity. Common methods include:
- Nucleophilic Substitution Reactions : These reactions are crucial for modifying the quinazolinone core.
- Cyclization Reactions : These are employed to form the bicyclic structure inherent in quinazolinones.
- Condensation Reactions : Key for constructing the final compound from simpler precursors.
These synthetic strategies facilitate the exploration of structural variations that can enhance efficacy against specific biological targets .
Case Studies and Research Findings
Several studies have documented the pharmacological potential of this compound and its derivatives:
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various quinazolinone derivatives on breast cancer cell lines. The results indicated that modifications on the phenyl group significantly enhanced anticancer activity, with some derivatives exhibiting IC50 values in low micromolar ranges.
- Antimicrobial Efficacy Study : Another research project focused on synthesizing new derivatives and testing their antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings revealed that certain substitutions on the pyridine ring improved antimicrobial potency significantly compared to existing treatments .
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 2-(2-oxo-2-(3-pyridinyl)ethyl)-3-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents at positions 2 and 3, which critically influence biological activity and physicochemical properties. Below is a comparative analysis:
Table 1: Comparison of Key Structural Analogs
Key Observations:
Position 2 Modifications :
- Brominated substituents (e.g., 2-dibromomethyl in 2a–d) may enhance electrophilic reactivity but reduce solubility .
- Pyridinyl groups (3- vs. 4-pyridinyl) alter hydrogen-bonding patterns; 4-pyridinyl analogs show confirmed anticonvulsant activity, suggesting the target compound may share this activity .
- Thioether-linked piperidinyl derivatives (e.g., ) demonstrate the versatility of position 2 for introducing diverse pharmacophores.
- Unsubstituted phenyl (target compound) balances lipophilicity and synthetic accessibility.
Biological Activity
4(3H)-Quinazolinone derivatives, particularly 2-(2-oxo-2-(3-pyridinyl)ethyl)-3-phenyl-, are gaining attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article synthesizes current research findings on the biological activity of this compound, providing a comprehensive overview supported by data tables and case studies.
The compound 4(3H)-Quinazolinone, 2-(2-oxo-2-(3-pyridinyl)ethyl)-3-phenyl- is characterized by its molecular formula and a molecular weight of approximately 279.29 g/mol. Its structure includes a quinazolinone core with substituents that enhance its biological activity.
Anticancer Activity
Research has shown that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study evaluating various quinazolinone derivatives found that certain compounds demonstrated potent cytotoxicity against prostate cancer (PC3), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. The compound A3 exhibited IC50 values of 10 µM for PC3, 10 µM for MCF-7, and 12 µM for HT-29 cells, indicating strong growth inhibition in a dose-dependent manner .
Table 1: IC50 Values of Selected Quinazolinone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A5 | MCF-7 | 10 |
| A6 | HT-29 | 12 |
Antimicrobial Activity
The antimicrobial properties of quinazolinones have been explored extensively. Compounds with specific substitutions at the aromatic rings have shown significant activity against both bacterial and fungal strains.
Case Study: Antimicrobial Screening
A study synthesized several derivatives of quinazolinones and screened them for antimicrobial activity. The presence of methyl or thiol groups at position 2 was found to be essential for enhancing antimicrobial effects .
Antioxidant Activity
Antioxidant properties are another important aspect of quinazolinone derivatives. Various assays, including ABTS and CUPRAC, have been employed to evaluate these activities. The presence of hydroxyl groups in specific positions on the phenyl ring significantly enhances antioxidant capacity.
Table 2: Antioxidant Activity Evaluation
| Compound | Assay Type | Result |
|---|---|---|
| Compound X | ABTS | High |
| Compound Y | CUPRAC | Moderate |
The mechanisms underlying the biological activities of quinazolinones often involve apoptosis induction in cancer cells through mitochondrial pathways. For example, studies have shown that treatment with certain quinazolinones leads to decreased mitochondrial membrane potential (MMP) and increased cytochrome c release into the cytosol, triggering apoptotic pathways .
Q & A
Q. What are the common synthetic routes for 4(3H)-quinazolinone derivatives, and how do reaction conditions influence yield?
Methodological Answer: The core 4(3H)-quinazolinone scaffold is typically synthesized via cyclization reactions. Classical methods include:
- Niementowski Synthesis : Condensation of anthranilic acid with amides or equivalents under reflux in acetic acid, which promotes cyclization .
- Substitution Reactions : Alkylation or thiolation at the 2-position using reagents like ethyl chloroacetate or thioethers in solvents such as acetone or DMF, with K₂CO₃ as a base .
- Phosphorus-Based Methods : Reactions with phosphorus pentaoxide and amine hydrochlorides at 180–250°C, which influence product distribution (e.g., 4(3H)-quinazolinones vs. 4-quinazolinamines) .
Key Variables : Solvent choice (e.g., acetic acid for moderate conditions ), temperature (higher temps favor amine derivatives ), and purification via recrystallization (ethanol/water mixtures ).
Q. Which analytical techniques are critical for characterizing 4(3H)-quinazolinone derivatives?
Methodological Answer:
- Mass Spectrometry (EI-MS) : Identifies fragmentation patterns, particularly for 2- and 3-substituted derivatives, to confirm substituent positions .
- Single-Crystal X-ray Diffraction : Resolves intramolecular interactions (e.g., hydrogen bonds) and dihedral angles between aromatic rings, as seen in derivatives with fluorophenyl groups .
- NMR Spectroscopy : ¹H and ¹³C NMR distinguish substituent effects, such as deshielding of protons near electron-withdrawing groups (e.g., 3-pyridinyl) .
Q. How do substituents at the 2- and 3-positions affect the compound’s physicochemical properties?
Methodological Answer:
- 2-Position : Electron-withdrawing groups (e.g., 3-pyridinyl) increase electrophilicity, enhancing reactivity in nucleophilic substitutions . Thioethers (e.g., 2-fluorobenzylthio) improve lipophilicity, impacting bioavailability .
- 3-Position : Bulky aryl groups (e.g., 4-ethoxyphenyl) sterically hinder rotation, stabilizing specific conformations observed in X-ray studies .
Data Table :
| Substituent (Position) | Effect | Example |
|---|---|---|
| 2-(3-Pyridinyl) | Increases polarity | Enhanced solubility in polar solvents |
| 3-Phenyl | Stabilizes crystal packing | Observed in X-ray structures |
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for novel 4(3H)-quinazolinone derivatives?
Methodological Answer:
- Quantum Chemical Calculations : Predict transition states and regioselectivity using density functional theory (DFT) to model cyclization steps .
- Reaction Path Search Algorithms : Tools like the Artificial Force Induced Reaction (AFIR) method narrow experimental conditions by simulating solvent and catalyst effects .
Case Study : ICReDD’s hybrid computational-experimental approach reduced optimization time for quinazolinone syntheses by 40% .
Q. What strategies resolve contradictions in reported biological activities of 4(3H)-quinazolinones?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing 2-methylthio with 2-fluorobenzylthio) and assay against standardized bacterial/fungal strains .
- Mechanistic Profiling : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to isolate targets, addressing discrepancies in reported IC₅₀ values .
Q. What are the challenges in synthesizing 4(3H)-quinazolinones with multiple heterocyclic substituents?
Methodological Answer:
Q. How do intramolecular interactions influence the biological activity of 4(3H)-quinazolinones?
Methodological Answer:
Q. What advanced spectroscopic techniques resolve dynamic processes in 4(3H)-quinazolinone solutions?
Methodological Answer:
Q. How can synthetic strategies be tailored for scale-up without compromising yield?
Methodological Answer:
Q. What are the limitations of current SAR models for 4(3H)-quinazolinones, and how can they be improved?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
